molecular formula C17H15Cl4NO5S B5233774 Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]-2-chlorophenoxy]acetate

Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]-2-chlorophenoxy]acetate

Cat. No.: B5233774
M. Wt: 487.2 g/mol
InChI Key: VZFOXKWACVHOJP-UHFFFAOYSA-N
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Description

Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]-2-chlorophenoxy]acetate is a complex organic compound that features a benzenesulfonamido group, a trichloroethyl group, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]-2-chlorophenoxy]acetate typically involves multiple steps:

    Formation of the benzenesulfonamido intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamido group.

    Introduction of the trichloroethyl group: The trichloroethyl group can be introduced via a nucleophilic substitution reaction using trichloroethanol and a suitable leaving group.

    Coupling with the chlorophenoxy group: The final step involves the coupling of the benzenesulfonamido-trichloroethyl intermediate with a chlorophenoxyacetate ester under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]-2-chlorophenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonamido group can be oxidized to form sulfonic acids.

    Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]-2-chlorophenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]-2-chlorophenoxy]acetate involves its interaction with specific molecular targets. For instance, the benzenesulfonamido group can inhibit enzymes by binding to their active sites, while the trichloroethyl group can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzenesulfonamido)acetate
  • Methyl 2-(trichloroethyl)acetate
  • Methyl 2-(chlorophenoxy)acetate

Uniqueness

Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]-2-chlorophenoxy]acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]-2-chlorophenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl4NO5S/c1-26-15(23)10-27-14-8-7-11(9-13(14)18)16(17(19,20)21)22-28(24,25)12-5-3-2-4-6-12/h2-9,16,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFOXKWACVHOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl4NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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